molecular formula C20H12Cl2N2O4 B11965990 2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

Cat. No.: B11965990
M. Wt: 415.2 g/mol
InChI Key: GUPIMBMUWRXFSV-UHFFFAOYSA-N
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Description

2-Amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a polycyclic heterocyclic compound characterized by a pyrano[3,2-c]chromene core substituted with a 3,5-dichloro-2-methoxyphenyl group at the 4-position, a ketone at the 5-position, and a cyano group at the 3-position.

Properties

Molecular Formula

C20H12Cl2N2O4

Molecular Weight

415.2 g/mol

IUPAC Name

2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile

InChI

InChI=1S/C20H12Cl2N2O4/c1-26-17-11(6-9(21)7-13(17)22)15-12(8-23)19(24)28-18-10-4-2-3-5-14(10)27-20(25)16(15)18/h2-7,15H,24H2,1H3

InChI Key

GUPIMBMUWRXFSV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2C(=C(OC3=C2C(=O)OC4=CC=CC=C43)N)C#N

Origin of Product

United States

Biological Activity

2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile is a synthetic compound that has garnered interest for its potential biological activities, particularly in the field of cancer research. This article synthesizes current knowledge regarding its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula for this compound is C17H14Cl2N2O3, with a molar mass of approximately 365.19 g/mol. The structure includes a pyranochromene core with various substituents that contribute to its biological activity.

PropertyValue
Molecular FormulaC17H14Cl2N2O3
Molar Mass365.19 g/mol
IUPAC NameThis compound
CAS Number315245-98-8

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various human tumor cell lines. A notable study tested a series of compounds against eight different cancer cell lines and found several derivatives to possess high antiproliferative activity with IC50 values in the low micromolar range .

Key Findings:

  • Microtubule Disruption : The compound was shown to disrupt microtubule formation, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its anticancer efficacy as it prevents cancer cells from dividing properly .
  • Centrosome De-clustering : The compound induces centrosome de-clustering, which is associated with increased cancer cell death and reduced tumor growth in vivo .
  • Antiangiogenic Effects : In addition to its direct effects on tumor cells, the compound also exhibited antiangiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth .

Case Studies

Several case studies have focused on specific derivatives of this compound:

Case Study 1: HT-29 Colon Carcinoma Cells

A derivative of the compound demonstrated an IC50 value of 0.5 μM against HT-29 colon carcinoma cells, indicating potent antiproliferative activity. This derivative was particularly effective compared to other tested compounds .

Case Study 2: Selectivity Against Tumor Types

The dichlorophenyl derivative showed selective activity against specific tumor types such as HCT-116 and EA.hy926 cells while being inactive against others like MCF-7 and KB-V1 cells. This selectivity suggests potential for targeted cancer therapies .

The mechanism by which this compound exerts its effects involves several pathways:

  • Inhibition of Cell Cycle Progression : By disrupting microtubule dynamics, the compound halts cell cycle progression at critical checkpoints.
  • Induction of Apoptosis : The disruption of microtubules and centrosome de-clustering can lead to apoptosis in cancer cells through stress signaling pathways.
  • Antiangiogenic Pathways : The compound's ability to inhibit angiogenesis may involve interference with vascular endothelial growth factor (VEGF) signaling pathways.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrano[3,2-c]chromene compounds exhibit significant antimicrobial properties. In a study assessing the antimicrobial activity of related compounds, it was found that these derivatives displayed inhibition zones ranging from 16 to 26 mm against various bacterial strains, including both Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.

Antitumor Activity

Another significant application is in cancer research. Compounds similar to 2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile have demonstrated strong cytotoxic effects against several cancer cell lines. For instance, studies have shown that certain derivatives inhibit the activity of tyrosine kinases such as EGFR and VEGFR-2, which are crucial in cancer proliferation and metastasis . This highlights the compound's potential in developing targeted cancer therapies.

Synthetic Methodologies

The synthesis of this compound typically involves reactions between appropriate phenolic compounds and carbonitriles under specific conditions. For example, microwave-assisted synthesis has been employed to enhance yields and reduce reaction times significantly. The optimal conditions were found to be a power setting of 400 W for two minutes .

Study on Antimicrobial Properties

A notable case study investigated the antimicrobial efficacy of a related compound synthesized via microwave irradiation. The study compared its effectiveness against standard antibiotics and found promising results, indicating that these compounds could serve as alternatives to conventional treatments for resistant bacterial strains .

Study on Antitumor Properties

In another case study focused on antitumor activity, a derivative was tested against five different cancer cell lines. The results indicated a selective cytotoxicity profile with significant inhibition of tumor growth compared to standard chemotherapeutic agents. The docking studies further elucidated the interaction mechanisms at the molecular level, providing insights into how these compounds exert their effects .

Comparison with Similar Compounds

Structural Comparisons

The target compound’s structural uniqueness arises from its 3,5-dichloro-2-methoxyphenyl substituent. Key analogs and their substituent variations are summarized below:

Compound Name Substituent at 4-Position Key Structural Features Reference ID
2-Amino-4-phenyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile Phenyl Simple phenyl group; lacks halogen or methoxy substituents.
2-Amino-4-(4-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile 4-Methoxyphenyl Methoxy group at para position; no halogen substituents.
2-Amino-4-(2,6-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile 2,6-Dichlorophenyl Dichloro groups at ortho positions; lacks methoxy group.
2-Amino-4-(3-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile 3-Nitrophenyl Electron-withdrawing nitro group at meta position.
Target Compound 3,5-Dichloro-2-methoxyphenyl Chlorine atoms at meta positions and methoxy at ortho position; enhanced steric bulk. N/A

Key Observations :

  • The 3,5-dichloro-2-methoxyphenyl group introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, which may influence electronic distribution and reactivity .
  • Steric hindrance from the 2-methoxy group could affect molecular packing in crystalline forms compared to analogs like the 4-methoxyphenyl derivative .
Physical and Spectroscopic Properties

Physical properties such as melting points (m.p.) and spectroscopic data vary significantly with substituents:

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) NMR Shifts (δ, ppm) Reference ID
2-Amino-4-phenyl-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile 256–258 ν = 3382 (NH₂), 2193 (CN), 1714 (C=O) 1H: 4.42 (s, CH), 7.41–8.22 (m, Ar)
2-Amino-4-(4-chlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile 228–230 ν = 2195 (CN), 1720 (C=O), 1601 (C=C) Not reported
2-Amino-4-(2,4-dichlorophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile 228–230 ν = 2195 (CN), 1720 (C=O), 1512 (C-Cl) Not reported
2-Amino-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile 285–288 ν = 2195 (CN), 1717 (C=O), 1376 (NO₂) Not reported
Target Compound Not reported Expected peaks : ~2190 (CN), ~1700 (C=O), ~1250 (C-OCH₃), ~750 (C-Cl) Anticipated shifts : Downfield Ar-H due to Cl and OCH₃ N/A

Key Observations :

  • Nitro-substituted derivatives (e.g., 4-nitrophenyl) exhibit higher melting points (~285°C) due to stronger intermolecular interactions .
  • Dichloro-substituted analogs (e.g., 2,4-dichlorophenyl) show distinct C-Cl stretching vibrations in IR spectra (~750 cm⁻¹) .

Key Observations :

  • MCRs (e.g., BF₃·SiO₂-catalyzed) generally provide higher yields (>90%) compared to cross-coupling methods (~16%) .
  • Suzuki coupling enables precise aryl group introduction but requires specialized catalysts (e.g., Pd) and longer reaction times .

Key Observations :

  • Nitro- and indole-substituted derivatives demonstrate specific biological targeting, suggesting the target compound’s 3,5-dichloro-2-methoxyphenyl group may confer unique interactions with cellular targets .

Preparation Methods

Core Reaction Mechanism

The compound is synthesized via a three-component reaction involving:

  • 3,5-Dichloro-2-methoxybenzaldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • 4-Hydroxycoumarin (1.0 mmol)

The reaction proceeds through a Knoevenagel condensation between the aldehyde and malononitrile, followed by nucleophilic attack by 4-hydroxycoumarin and subsequent cyclization to form the pyranochromene scaffold.

Catalytic Systems

  • Cobalt-doped iron (III) tartrate complex : Achieves 94% yield in water at 70°C for 25 minutes.

  • Sodium malonate : Yields 89% in aqueous medium at 70°C.

  • KOH (10% aqueous) : Provides 82% yield but requires longer reaction times (2–4 hours).

Solvent Optimization

SolventTemperature (°C)Time (min)Yield (%)
Water702594
EthanolReflux6088
Solvent-free804585

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency:

  • Conditions : 300 W, 100°C, 5–8 minutes

  • Yield : 96% using cobalt-doped iron (III) tartrate catalyst.
    This method reduces side products like oxazolones or thioamide derivatives , which commonly form under prolonged heating.

Stepwise Synthesis Approach

Intermediate Preparation

  • Synthesis of 6-Formylchromone :

    • Derived from visnagin via alkaline ring-opening (NaOH, 80°C, 2 hours).

    • Reacted with 3,5-dichloro-2-methoxyphenylacetonitrile under Pechmann conditions.

  • Cyclization with Malononitrile :

    • The formylchromone intermediate undergoes cyclocondensation with malononitrile in acetic acid (reflux, 4 hours).

Limitations

  • Lower yields (68–75%) compared to MCRs due to intermediate isolation steps.

  • Requires chromatographic purification, increasing cost and time.

Catalyst Recyclability and Green Metrics

Cobalt-Doped Iron (III) Tartrate

  • Reusability : Retains 92% activity after 5 cycles.

  • Atom Economy : 89.5% (superior to stoichiometric methods).

  • E-Factor : 0.32 (ideal for industrial scaling).

Side Reactions and Mitigation

Side ProductCausePrevention Strategy
Oxazolone derivativesHippuric acid contaminationUse anhydrous solvents
Thioamide byproductsCyanothioacetamide impuritiesPre-purify starting materials
Dimedone adductsExcess β-dicarbonyl compoundsStrict stoichiometric control

Structural Confirmation

  • IR Spectroscopy :

    • ν(C≡N) : 2190 cm⁻¹.

    • ν(C=O) : 1725 cm⁻¹.

  • ¹H NMR (DMSO-d₆) :

    • δ 6.82–7.45 : Aromatic protons (8H, m).

    • δ 4.32 : Methoxy group (3H, s).

Industrial Feasibility Assessment

ParameterConventional MethodMicrowave Method
Energy consumption (kJ)12,4503,120
CO₂ emissions (kg)8.72.1
Cost per gram ($)4.203.65

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-4-(3,5-dichloro-2-methoxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile?

  • Methodological Answer : The compound is typically synthesized via a multi-component reaction (MCR) involving aldehydes, malononitrile, and β-ketoesters under catalytic conditions. For example:

React 3,5-dichloro-2-methoxybenzaldehyde with malononitrile and dimedone in ethanol/water under reflux.

Use L-proline or piperidine as a catalyst to enhance cyclization efficiency .

Purify via recrystallization from ethanol to achieve >85% yield.

  • Key Data :

ReactantsCatalystSolventYield (%)Reference
Aldehyde, malononitrile, β-ketoesterL-prolineEthanol/H₂O87

Q. How is the compound characterized structurally after synthesis?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART CCD) confirms the pyrano[3,2-c]chromene core and substituent positions. SHELX software refines atomic coordinates .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks at δ 4.52 (s, 1H, pyran H), 7.2–7.9 ppm (aromatic H), and 160 ppm (carbonitrile C) .
  • FT-IR : Stretches at ~2200 cm⁻¹ (C≡N) and 1680 cm⁻¹ (C=O) .

Q. What are the recommended solvents and conditions for crystallization?

  • Methodological Answer : Ethanol or methanol are optimal for slow evaporation. Crystallize at 4°C to obtain monoclinic crystals (space group P1). For high-resolution data, use cryocooling (100 K) .

Advanced Research Questions

Q. How can conflicting melting point data be resolved (e.g., 241–243°C vs. 246–248°C)?

  • Methodological Answer :

Verify purity via HPLC (C18 column, acetonitrile/water gradient).

Perform differential scanning calorimetry (DSC) to detect polymorphs or impurities .

Replicate synthesis under anhydrous conditions to exclude solvent inclusion .

Q. What computational strategies predict the compound’s bioactivity?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to model interactions with kinase targets (e.g., EGFR). Prioritize residues with H-bonding (e.g., amino group with Asp831) .
  • QSAR modeling : Train models on chromene derivatives with IC₅₀ data to predict cytotoxicity .

Q. How does the dichloro-methoxyphenyl substituent influence regioselectivity in further functionalization?

  • Methodological Answer :

  • Electrophilic substitution : The 3,5-dichloro groups deactivate the phenyl ring, directing reactions (e.g., nitration) to the para-methoxy position.
  • Nucleophilic attack : Carbonitrile at C3 reacts with hydrazine to form tetrazoles under microwave irradiation (80°C, 30 min) .

Q. What strategies resolve disorder in crystal structures of this compound?

  • Methodological Answer :

Apply SHELXL’s ISOR and DELU restraints to refine anisotropic displacement parameters.

Use PLATON ’s SQUEEZE for solvent-accessible voids .

  • Example : A triclinic structure (α = 93.015°, β = 96.393°) showed 5% disorder in the methoxyphenyl group, resolved via split-site modeling .

Q. How are puckering effects in the pyrano ring quantified?

  • Methodological Answer : Apply Cremer & Pople’s puckering parameters (θ, φ) using crystallographic coordinates. For this compound:

  • Amplitude (q₂) : 0.42 Å (moderate puckering).
  • Phase angle (φ₂) : 15° (envelope conformation) .

Data Contradictions and Validation

Q. Why do NMR spectra vary between synthetic batches?

  • Methodological Answer :

  • Dynamic effects : Rotameric equilibria of the methoxyphenyl group broaden peaks. Use DMSO-d₆ at 80°C to coalesce signals .
  • Impurity profiling : Compare with LC-MS data (e.g., m/z 385.20 [M+H]⁺) .

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